molecular formula C5H6ClIN2 B10911483 4-Chloro-1-ethyl-3-iodo-1H-pyrazole

4-Chloro-1-ethyl-3-iodo-1H-pyrazole

Cat. No.: B10911483
M. Wt: 256.47 g/mol
InChI Key: HDYOKPFMDJCKBX-UHFFFAOYSA-N
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Description

4-Chloro-1-ethyl-3-iodo-1H-pyrazole: (CAS number: 1520231-06-4) is a chemical compound with the following properties:

Preparation Methods

Synthetic Routes: The synthetic routes for 4-Chloro-1-ethyl-3-iodo-1H-pyrazole involve the introduction of chlorine and iodine atoms onto a pyrazole ring. Specific methods include halogenation reactions.

Reaction Conditions:
  • Halogenation reactions typically use halogenating agents such as chlorine or iodine.
  • The reaction conditions may involve solvents like acetonitrile or dichloromethane.
  • Temperature and time play crucial roles in achieving the desired product.

Industrial Production: Industrial-scale production methods may vary, but they generally follow the same principles as laboratory synthesis.

Chemical Reactions Analysis

Reactions:

    Halogenation: The compound undergoes halogenation reactions, where chlorine and iodine atoms replace hydrogen atoms on the pyrazole ring.

    Substitution: The halogenated compound can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Chlorination: Chlorine gas or N-chlorosuccinimide (NCS) in a solvent.

    Iodination: Iodine or N-iodosuccinimide (NIS) in a suitable solvent.

Major Products: The major products are 4-chloro-1-ethyl-3-iodo-1H-pyrazole derivatives resulting from halogenation and substitution reactions.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for potential biological activities (e.g., as ligands for receptors).

    Medicine: May have applications in drug discovery.

    Industry: Used in the preparation of specialty chemicals.

Mechanism of Action

The exact mechanism of action for 4-Chloro-1-ethyl-3-iodo-1H-pyrazole depends on its specific application. It may interact with cellular targets, enzymes, or receptors, leading to various effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C5H6ClIN2

Molecular Weight

256.47 g/mol

IUPAC Name

4-chloro-1-ethyl-3-iodopyrazole

InChI

InChI=1S/C5H6ClIN2/c1-2-9-3-4(6)5(7)8-9/h3H,2H2,1H3

InChI Key

HDYOKPFMDJCKBX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)I)Cl

Origin of Product

United States

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